molecular formula C6H9ClO3 B14332674 6-Chloro-6-oxohexanoic acid CAS No. 102939-46-8

6-Chloro-6-oxohexanoic acid

Cat. No.: B14332674
CAS No.: 102939-46-8
M. Wt: 164.59 g/mol
InChI Key: YJKJKJNKFIDCMN-UHFFFAOYSA-N
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Description

6-Chloro-6-oxohexanoic acid is an organic compound with the molecular formula C6H9ClO3 It is a derivative of hexanoic acid, where a chlorine atom and a ketone group are attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst. The reaction is carried out in an organic solvent at temperatures ranging from 40°C to 100°C for 1-10 hours . Another method involves the chlorination of monoethyl adipate with sulfur oxychloride, yielding 6-chloro-6-oxoethylcaproate .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process conditions are optimized for higher yields and cost-effectiveness, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form other carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used but can include amines, ethers, or other substituted compounds.

Scientific Research Applications

6-Chloro-6-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-6-oxohexanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-6-oxohexanoic acid is unique due to the presence of both a chlorine atom and a ketone group on the same carbon atom

Properties

IUPAC Name

6-chloro-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKJKJNKFIDCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560746
Record name 6-Chloro-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102939-46-8
Record name 6-Chloro-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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